3-Amino-N-butylbenzenesulfonamide
Overview
Description
3-Amino-N-butylbenzenesulfonamide is a technical grade compound with a linear formula of H2NC6H4SO2NH(CH2)3CH3 . It has a molecular weight of 228.31 .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-butylbenzenesulfonamide is represented by the SMILES string CCCCNS(=O)(=O)c1cccc(N)c1 . The compound has a molecular weight of 228.31 g/mol .Physical And Chemical Properties Analysis
The compound has a melting point of 73-77 °C . It has a molecular weight of 228.31 g/mol and a molecular formula of C10H16N2O2S .Scientific Research Applications
Chemical Synthesis and Molecular Design
3-Amino-N-butylbenzenesulfonamide serves as a fundamental component in chemical synthesis and the design of molecular structures with potential therapeutic applications. Its versatility is highlighted in the synthesis of novel compounds with varied biological activities. For instance, derivatives of this compound have been explored for their antimicrobial properties, indicating the role of 3-Amino-N-butylbenzenesulfonamide in the development of new antimicrobial agents. The synthesis process often involves complex reactions that yield compounds with specific characteristics, such as antimicrobial activity against a range of pathogens (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Antimicrobial and Antitumor Potential
The compound has been incorporated into research aiming to discover new treatments for infectious diseases and cancer. Sulfonamide derivatives, including those synthesized from 3-Amino-N-butylbenzenesulfonamide, have been evaluated for their antimicrobial and antitumor potentials. This includes the synthesis and biological evaluation of novel sulfonamides as antimicrobial agents, underscoring the potential of these compounds in addressing microbial resistance and offering new therapeutic avenues (Abbas, Abd El-Karim, & Abdelwahed, 2017). Additionally, the design and synthesis of a series of 3-aminobenzenesulfonamide derivatives have been explored for their screening against antimicrobial and cytotoxic activities, further emphasizing the broad spectrum of biological applications stemming from this compound (Qandil, Hassan, & Al-Jeaidi, 2010).
Photochemical and Catalytic Applications
Beyond biological activities, 3-Amino-N-butylbenzenesulfonamide and its derivatives find applications in photochemical processes and as components in catalytic systems. Research into sulfonamide-substituted iron phthalocyanines, for example, has shown that these compounds exhibit remarkable stability under oxidative conditions and have potential applications in the oxidation of olefins. This highlights the role of 3-Amino-N-butylbenzenesulfonamide derivatives in facilitating chemical transformations and as potential catalysts in organic synthesis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Environmental Presence and Toxicology
While the focus here is on scientific applications, it's noteworthy that studies on the environmental presence and toxicokinetics of N-butylbenzenesulfonamide, a related compound, provide a context for understanding the behavior and potential impacts of these chemicals in non-laboratory environments. Such studies offer insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is crucial for evaluating their safety and environmental impact (Waidyanatha, Gibbs, South, Smith, Mutlu, Burback, Cao, & Rider, 2020).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOUCTJBESOZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408678 | |
Record name | N-Butyl 3-Aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-butylbenzenesulfonamide | |
CAS RN |
143173-93-7 | |
Record name | 3-Amino-N-butylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143173-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl 3-Aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-N-butylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.